molecular formula C19H17FN4O3S B11684834 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide

Cat. No.: B11684834
M. Wt: 400.4 g/mol
InChI Key: GTNFHFBENJWBTP-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (CAS: 289629-99-8) is a sulfonamide derivative with a molecular formula of C₁₉H₁₇FN₄O₃S and a molar mass of 400.43 g/mol . Its structure comprises a 4-fluorobenzamide group attached to a phenyl ring, which is further linked to a 4,6-dimethylpyrimidin-2-yl sulfamoyl moiety. Predicted physicochemical properties include a density of 1.426 g/cm³ and a pKa of 7.16, suggesting moderate solubility in physiological conditions .

Properties

Molecular Formula

C19H17FN4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C19H17FN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)17-9-7-16(8-10-17)23-18(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

GTNFHFBENJWBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Aniline

The sulfamoyl intermediate is prepared via nucleophilic substitution between 4-aminobenzenesulfonyl chloride and 4,6-dimethylpyrimidin-2-amine.

Reaction Conditions

  • Solvent : Acetonitrile or DMF

  • Base : Pyridine or triethylamine (3.0 equiv)

  • Temperature : 80–100°C, reflux

  • Time : 4–6 hours

Example Procedure
4-Aminobenzenesulfonyl chloride (1.0 equiv) and 4,6-dimethylpyrimidin-2-amine (1.2 equiv) are dissolved in acetonitrile. Pyridine (3.0 equiv) is added, and the mixture is refluxed for 5 hours. The product, 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline, is isolated via filtration and recrystallized from ethanol (yield: 70–75%).

Amidation with 4-Fluorobenzoyl Chloride

The sulfamoyl aniline intermediate is reacted with 4-fluorobenzoyl chloride to form the target compound.

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or acetonitrile

  • Base : Potassium carbonate (2.5 equiv)

  • Temperature : 25–40°C

  • Time : 3–5 hours

Example Procedure
4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline (1.0 equiv) is suspended in acetonitrile. 4-Fluorobenzoyl chloride (1.1 equiv) and K₂CO₃ (2.5 equiv) are added, and the mixture is stirred at 40°C for 4 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound (yield: 60–65%).

Alternative Methods and Optimization

One-Pot Synthesis

A streamlined one-pot approach avoids isolating the sulfamoyl intermediate:

  • Simultaneous sulfonylation and amidation : 4-Aminobenzenesulfonyl chloride, 4,6-dimethylpyrimidin-2-amine, and 4-fluorobenzoyl chloride are reacted in DMF with NaH as a base.

  • Conditions : 90°C, 8 hours, yielding 55–60% after recrystallization.

Coupling Reagent-Assisted Amidation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) improves yields:

  • Solvent : DCM

  • Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Yield : 75–80%.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)
Two-step synthesisAcetonitrile, K₂CO₃, 40°C6598
One-pot synthesisDMF, NaH, 90°C6095
EDCl/HOBt couplingDCM, room temperature8099

Key Findings :

  • EDCl/HOBt coupling offers the highest yield and purity due to milder conditions.

  • One-pot synthesis reduces steps but requires higher temperatures, leading to minor side products.

Challenges and Solutions

Solubility Issues

The sulfamoyl intermediate exhibits limited solubility in polar solvents. Solution : Use DMF with sonication to enhance dissolution.

Byproduct Formation

Over-reaction with excess acid chloride generates N-acylated byproducts. Mitigation : Strict stoichiometric control and slow addition of reagents.

Scalability and Industrial Feasibility

  • Kilogram-scale synthesis : A 10 kg batch achieved 72% yield using EDCl/HOBt in DCM, with purification via recrystallization.

  • Cost drivers : 4-Fluorobenzoyl chloride accounts for 60% of material costs, necessitating optimized recycling protocols.

Recent Advances

  • Microwave-assisted synthesis : Reduced reaction time to 1 hour (yield: 70%).

  • Flow chemistry : Continuous production achieves 85% yield with real-time monitoring .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogs differ in substituents on the benzamide ring, pyrimidine ring modifications, or additional functional groups. Below is a comparative analysis:

Table 1: Structural Features of Analogous Compounds
Compound Name Key Structural Differences Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
Target Compound 4-fluorobenzamide substituent C₁₉H₁₇FN₄O₃S 400.43 pKa = 7.16; Predicted moderate solubility
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide Acetamide group replaces fluorobenzamide C₁₅H₁₇N₅O₃S 347.39 Lower molar mass; Used in sulfonamide antibiotic derivatives
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide Furyl acrylamide substituent C₁₉H₁₈N₄O₄S 398.44 Extended conjugation via acrylamide; Potential enhanced bioavailability
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide Nitrobenzamide and thiourea groups C₂₀H₁₈N₆O₅S₂ 486.50 Higher complexity (Topological PSA = 199); Likely reduced membrane permeability
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide 4-Methylpyrimidine and pyrrolidine sulfonyl groups C₂₃H₂₄N₄O₅S₂ 516.59 Enhanced sulfonyl functionality; Possible kinase inhibition activity

Pharmacological and Physicochemical Comparisons

Cytotoxic Activity
  • Target Compound : The 4-fluorobenzamide group may enhance cytotoxicity compared to acetylated derivatives (e.g., N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide), as aryl fluorination often improves metabolic stability and target binding .
  • Nitrobenzamide Derivative : The nitro group in N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide may introduce redox-active properties, but its high topological polar surface area (199 Ų) likely limits cellular uptake .
Solubility and Bioavailability

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and as an inhibitor of various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C18H20N6O5S
  • Molecular Weight : 432.5 g/mol
  • IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3,5-dioxopiperazin-1-yl)acetamide

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It has been shown to interact with histone deacetylases (HDACs), leading to:

  • Increased acetylation of histone proteins , which is associated with transcriptional activation.
  • Induction of apoptosis in cancer cells by promoting cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits HDAC isoforms, which play a crucial role in the regulation of gene expression associated with cancer progression. For instance:

  • Cell Lines Tested : Human myelodysplastic syndrome (SKM-1) cell line.
  • Results : Significant increase in acetylated histone H3 levels and induction of G1 phase cell cycle arrest were observed, indicating its potential as an anti-cancer agent .

In Vivo Studies

In vivo efficacy has been evaluated using xenograft models. Key findings include:

  • Antitumor Activity : The compound exhibited considerable antitumor effects when administered orally in SKM-1 xenograft models.
  • Immune System Interaction : Enhanced efficacy was noted in models with intact immune systems compared to those with thymus deficiencies, suggesting a potential immunomodulatory effect .

Case Studies

A series of case studies have highlighted the compound's therapeutic potential:

  • Case Study 1 : A study involving patients with myelodysplastic syndromes showed promising results when treated with derivatives of this compound, leading to improved hematologic parameters and reduced blast counts.
  • Case Study 2 : In a clinical trial setting, patients receiving this compound as part of a combination therapy regimen reported improved overall survival rates compared to standard treatments.

Data Summary Table

Study TypeModelKey Findings
In VitroSKM-1 Cell LineInduced G1 arrest; increased acetyl-histone H3
In VivoXenograft Mouse ModelsSignificant tumor reduction; immune system impact
Clinical TrialsMyelodysplastic SyndromeImproved hematologic parameters; better survival

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide, and how do reaction conditions influence yield?

  • The compound is synthesized via multi-step reactions, starting with sulfonylation of 4,6-dimethylpyrimidin-2-amine using 4-fluorobenzoyl chloride derivatives. Critical steps include sulfamoyl group formation and amide coupling, requiring anhydrous conditions, triethylamine as a base, and controlled temperatures (50–70°C) to prevent side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Structural confirmation relies on 1H/13C NMR (to identify aromatic protons and sulfonamide/amide linkages), FT-IR (C=O stretch at ~1650 cm⁻¹, S=O at ~1350 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification) . Single-crystal X-ray diffraction (using SHELX or WinGX suites) resolves bond angles and torsional strain in the sulfamoyl-phenyl moiety .

Q. What preliminary biological activities have been reported for this compound?

  • The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacterial folate synthesis (MIC = 8–32 µg/mL against Gram-positive strains) . The 4-fluorobenzamide moiety enhances cellular permeability, with IC₅₀ values of ~15 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., nitro at the benzamide para-position) increases enzyme binding affinity by 2–3 fold .
  • Pyrimidine modifications : Replacing 4,6-dimethyl groups with bulkier substituents (e.g., ethyl) reduces steric hindrance in hydrophobic enzyme pockets .
  • In silico validation : Molecular docking (AutoDock Vina) predicts binding modes to dihydrofolate reductase (DHFR) with ΔG ≈ -9.2 kcal/mol .

Q. What methodological approaches resolve contradictions in biological data across studies?

  • Dose-dependent effects : Discrepancies in IC₅₀ values (e.g., 10–50 µM) may stem from assay conditions (e.g., serum concentration in cell culture). Standardizing protocols (e.g., MTT assay at 48 hrs vs. 72 hrs) is critical .
  • Metabolic stability : Use hepatic microsome assays (human/rat) to assess CYP450-mediated degradation, which varies by species and explains divergent in vivo results .

Q. How does crystallographic data inform polymorph screening and stability studies?

  • X-ray diffraction (ORTEP-3 visualization) identifies polymorphs (e.g., orthorhombic vs. monoclinic forms) with distinct melting points (176–178°C vs. 182°C) . Stability under accelerated conditions (40°C/75% RH) correlates with hydrogen-bonding networks in the crystal lattice .

Q. What computational tools predict ADMET properties for preclinical development?

  • ADMET Prediction : SwissADME calculates a high gastrointestinal absorption (80–90%) but moderate blood-brain barrier penetration (log BB = -0.5). ProTox-II flags potential hepatotoxicity (LD₅₀ ≈ 300 mg/kg) .
  • Metabolite identification : GLORYx predicts hydroxylation at the pyrimidine C4 position as the primary Phase I metabolite .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfamoylation4,6-dimethylpyrimidin-2-amine, ClSO₂PhF, Et₃N, DCM, 0°C → RT65–7092%
Amide CouplingEDC/HOBt, DMF, 4-fluorobenzoic acid, 24 hrs80–8598%

Table 2: Biological Activity Comparison

AssayTargetResultReference
AntimicrobialS. aureusMIC = 16 µg/mL
AnticancerMCF-7IC₅₀ = 14.5 µM
Enzyme InhibitionDHFRKi = 0.8 µM

Critical Analysis of Evidence

  • Contradictions : and report varying enzyme inhibition mechanisms (PABA mimicry vs. direct DHFR binding), suggesting target promiscuity. Cross-validation using CRISPR knockouts (e.g., folP vs. dhfr genes) is recommended.
  • Gaps : Limited data on off-target effects (e.g., carbonic anhydrase inhibition) and photostability under UV exposure.

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